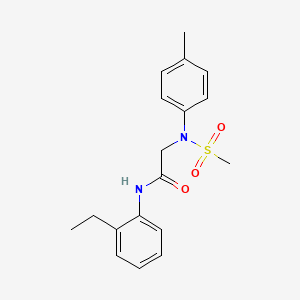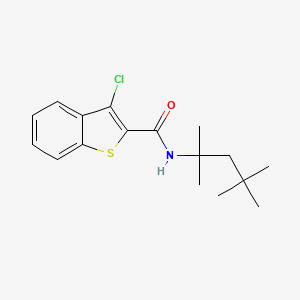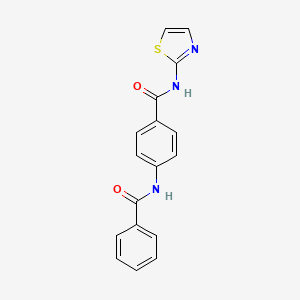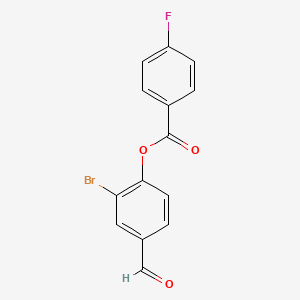![molecular formula C15H16N2O2S B5871933 N-[2-(butyrylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B5871933.png)
N-[2-(butyrylamino)phenyl]-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(butyrylamino)phenyl]-2-thiophenecarboxamide, commonly known as BTCP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTCP belongs to the class of thiophene-based compounds, which are known for their diverse biological activities.
作用機序
The exact mechanism of action of BTCP is not fully understood. However, it has been proposed that BTCP exerts its therapeutic effects by modulating various signaling pathways in the body. BTCP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. BTCP has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Moreover, BTCP has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a crucial role in the antioxidant response.
Biochemical and Physiological Effects:
BTCP has been shown to exert various biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain by inhibiting the activity of COX-2. BTCP has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Moreover, BTCP has been shown to improve cognitive function and memory by modulating various signaling pathways in the brain.
実験室実験の利点と制限
BTCP has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. Moreover, BTCP has been extensively studied for its potential therapeutic applications, which makes it an ideal candidate for further research. However, there are also some limitations to using BTCP in lab experiments. It is a relatively new compound, and its exact mechanism of action is not fully understood. Moreover, the optimal dosage and administration route of BTCP for therapeutic purposes are still unknown.
将来の方向性
There are several future directions for the research on BTCP. One potential direction is to further elucidate the mechanism of action of BTCP. This will help to better understand how BTCP exerts its therapeutic effects and may lead to the development of more effective therapies. Another potential direction is to investigate the potential use of BTCP in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Moreover, the development of novel BTCP derivatives with improved therapeutic properties is an area of active research.
合成法
BTCP can be synthesized through a multistep reaction process. The first step involves the reaction of 2-chlorothiophene with sodium hydride to form 2-thiophenecarboxylate. The second step involves the reaction of 2-thiophenecarboxylate with 2-nitroaniline in the presence of palladium catalyst to form N-[2-nitrophenyl]-2-thiophenecarboxamide. The final step involves the reduction of N-[2-nitrophenyl]-2-thiophenecarboxamide using hydrogen gas and palladium catalyst to form BTCP.
科学的研究の応用
BTCP has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. BTCP has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Moreover, BTCP has been shown to have potent antioxidant and neuroprotective effects.
特性
IUPAC Name |
N-[2-(butanoylamino)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-2-6-14(18)16-11-7-3-4-8-12(11)17-15(19)13-9-5-10-20-13/h3-5,7-10H,2,6H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLSIQFWUZLNJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-methylpiperidin-1-yl)benzoate](/img/structure/B5871863.png)
![4-methoxy-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5871867.png)
![5-[(2-chlorophenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5871868.png)
![6-methyl-2,3,8,9,10,11-hexahydro[1]benzofuro[3,2-g]cyclopenta[c]chromen-4(1H)-one](/img/structure/B5871881.png)
![8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5871882.png)
![N-[4-({[3-(1-piperidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5871891.png)






![5,6-dibromo-2-methylcyclohex-2-ene-1,4-dione 4-[O-(4-nitrobenzoyl)oxime]](/img/structure/B5871934.png)